molecular formula C9H11NO2 B052068 (2S)-2-amino-2-(3-methylphenyl)acetic acid CAS No. 119397-07-8

(2S)-2-amino-2-(3-methylphenyl)acetic acid

Cat. No. B052068
M. Wt: 165.19 g/mol
InChI Key: LUSUJXIQPCPYCT-QMMMGPOBSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to (2S)-2-amino-2-(3-methylphenyl)acetic acid involves various methods, including reactions that form complex organometallic structures and Schiff base ligands. For instance, triorganotin(IV) derivatives of similar compounds have been synthesized and characterized by various spectroscopic techniques, suggesting polymeric structures in solid states (Baul et al., 2002). Another approach involves the synthesis of a Schiff base ligand through the reaction of amino acid [1-(aminomethyl)cyclohexyl]acetic acid with 2-hydroxynaphthaldehyde, leading to compounds with metal coordination (Ikram et al., 2015).

Molecular Structure Analysis

The molecular structures of related compounds show diverse coordination geometries and hydrogen bonding patterns. The crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate demonstrates significant hydrogen bonding and interaction with water and acetic acid, highlighting the role of hydrogen bonds in stabilizing the molecular structure (Li et al., 2009).

Chemical Reactions and Properties

The chemical reactivity and properties of compounds similar to (2S)-2-amino-2-(3-methylphenyl)acetic acid can be inferred from studies on related compounds. For example, (S) 2-phenyl-2-(p-tolylsulfonylamino)acetic acid shows specific reactivity patterns and forms coordination polymers with alkali metals, demonstrating the influence of sulfonamide groups on acidity and coordination behavior (Duarte-Hernández et al., 2015).

Physical Properties Analysis

The physical properties of compounds structurally similar to (2S)-2-amino-2-(3-methylphenyl)acetic acid, such as crystal structure and hydrogen bonding patterns, are critical for understanding their stability and reactivity. The crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate indicates the importance of intermolecular interactions in the solid state (Li et al., 2009).

Scientific Research Applications

Anticarcinogenicity and Toxicity Studies

Organotin(IV) complexes, including those with acetic acid, have been extensively reviewed for their excellent anticarcinogenicity and toxicity. The anticarcinogenic potential is significantly influenced by the organotin moiety's carbon atom count, contributing to the complex's lipophilicity and cytotoxic activity. These complexes have shown promising results in inhibiting metallic dissolution in acidic media, showcasing their potential in medicinal chemistry and industrial applications. The study suggests that the ligands play a secondary role to the alkyl/aryl groups attached to the tin atom in determining the biological activity of these complexes (Ali, Shahzadi, & Imtiaz-ud-Din, 2018).

Pervaporation Techniques

Pervaporation (PV) separation techniques for water–acetic acid mixtures leverage polymeric membranes to address the industrial challenge of recycling acetic acid from aqueous streams. Given the close relative volatility of water and acetic acid, conventional distillation methods are inefficient and energy-intensive. PV presents a more economical and environmentally friendly alternative, offering insights into sustainable chemical processing and waste minimization strategies. This review highlights the evolution of PV techniques and their efficiency in separating acetic acid from water, underscoring the relevance of such methods in green chemistry and industrial processes (Aminabhavi & Toti, 2003).

properties

IUPAC Name

(2S)-2-amino-2-(3-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-3-2-4-7(5-6)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSUJXIQPCPYCT-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301281012
Record name (αS)-α-Amino-3-methylbenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301281012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-amino-2-(3-methylphenyl)acetic acid

CAS RN

119397-07-8
Record name (αS)-α-Amino-3-methylbenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119397-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS)-α-Amino-3-methylbenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301281012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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